N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide hydrochloride
Description
N-(3-(Benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide hydrochloride is a synthetic small-molecule compound featuring a bicyclic thieno[2,3-c]pyridine core fused with a benzo[d]thiazole moiety. The ethyl substituent at position 6 and the 4-methoxybenzamide group distinguish it structurally from related analogs. The hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-methoxybenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2.ClH/c1-3-27-13-12-17-20(14-27)31-24(26-22(28)15-8-10-16(29-2)11-9-15)21(17)23-25-18-6-4-5-7-19(18)30-23;/h4-11H,3,12-14H2,1-2H3,(H,26,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRAOLMNUUBCBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-methoxybenzamide hydrochloride, has been found to target several key proteins in the body. One of the primary targets is DprE1 , a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis. The compound also shows inhibitory activity against COX-1 , an enzyme involved in inflammation.
Mode of Action
The compound interacts with its targets, leading to significant changes in their function. For instance, it inhibits DprE1, thereby disrupting the cell wall biosynthesis of Mycobacterium tuberculosis. It also inhibits COX-1, reducing the production of prostaglandins that cause inflammation and pain.
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting DprE1, it disrupts the arabinan biosynthesis pathway, which is crucial for the survival of Mycobacterium tuberculosis. By inhibiting COX-1, it affects the arachidonic acid pathway, reducing the production of inflammatory mediators.
Pharmacokinetics
The compound’s inhibitory concentrations against its targets suggest that it can reach effective concentrations in the body.
Result of Action
The compound’s action leads to molecular and cellular effects. For instance, it inhibits the growth of Mycobacterium tuberculosis by disrupting its cell wall biosynthesis. It also reduces inflammation by inhibiting the production of inflammatory mediators.
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of molecules characterized by a complex structure that includes a benzo[d]thiazole moiety and a tetrahydrothieno[2,3-c]pyridine framework. The presence of these functional groups suggests potential interactions with biological macromolecules.
- Inhibition of APE1 :
- Cytotoxicity Enhancement :
Structure-Activity Relationship (SAR)
The SAR studies have revealed that modifications to the core structure can significantly influence biological activity. For instance, variations in the substituents on the benzo[d]thiazole and tetrahydrothieno[2,3-c]pyridine rings can alter the potency against APE1 and affect the overall pharmacokinetic profile .
Biological Evaluation
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
Case Study 1: Cancer Treatment
In a focused medicinal chemistry effort, researchers synthesized several analogs of this compound. These analogs were tested for their ability to inhibit APE1 and enhance the cytotoxic effects of established chemotherapeutics like temozolomide. The results indicated that specific modifications could lead to compounds with improved efficacy against various cancer cell lines .
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective potential of this compound in models of oxidative stress. It was found that the compound could mitigate neuronal injury by modulating oxidative stress pathways, suggesting its potential use in neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Impact on Activity
The compound is part of a broader class of APE1 inhibitors. A closely related analog, N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (Compound 3 in ), differs in two key regions:
Position 6 Substituent: The ethyl group in the target compound replaces the isopropyl group in Compound 2. However, this could also lower lipophilicity (logP), affecting membrane permeability .
Benzamide Substituent : The 4-methoxybenzamide in the target compound contrasts with the acetamide in Compound 3.
- The methoxy group introduces electron-donating effects, which may stabilize hydrogen-bonding interactions with APE1’s active site. This modification could enhance metabolic stability compared to the acetamide group .
Research Findings and Structure-Activity Relationships (SAR)
Key insights from SAR studies of this chemical series include:
Position 6 Substituents :
- Bulkier groups (e.g., isopropyl) increase lipophilicity and may improve CNS penetration but risk steric clashes in the APE1 binding site.
- Smaller alkyl groups (e.g., ethyl) balance solubility and binding efficiency .
Benzamide Modifications :
- Electron-donating groups (e.g., 4-methoxy) enhance enzymatic inhibition by stabilizing polar interactions.
- Neutral substituents (e.g., acetamide) may favor passive diffusion across cell membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
